molecular formula C12H20INO4 B1465269 Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate CAS No. 626230-85-1

Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate

Cat. No.: B1465269
CAS No.: 626230-85-1
M. Wt: 369.2 g/mol
InChI Key: RGLAIEQLTPJUKP-UHFFFAOYSA-N
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Description

“Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate” is a chemical compound with the CAS number 626230-85-1 . It is a type of iodo chemical . The N-tert-butyloxycarbonyl (N-Boc) group is often used as a protecting group in organic synthesis .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular weight of a similar compound, tert-Butyl 4- (iodomethyl)piperidine-1-carboxylate, is 325.19 . The molecular formula is C11H20INO2 .


Chemical Reactions Analysis

The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Mechanism of Action

While the specific mechanism of action for “Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate” is not available, it’s worth noting that compounds with the N-Boc group are often used in the synthesis of pharmaceuticals .

Safety and Hazards

While specific safety and hazard information for “Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate” is not available, compounds with the N-Boc group can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-O-tert-butyl 4-O-(iodomethyl) piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)10(15)17-8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLAIEQLTPJUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of NaI (1.6 g, 11.09 mmol) in dry acetonitrile (8 mL) was added dropwise 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (2.8 g, 10.08 mmol) in 2 mL of acetonitrile. The mixture turned dark orange and was stirred at rt in the dark for 24 h. The reaction mixture was filtered to remove NaCl and the filtrate was concentrated in vacuo. The remaining residue was partitioned between DCM and 5% aq NaHSO3 solution. The organic layer was washed with water and brine, dried (Na2SO4), and concentrated in vacuo to give 1-tert-butyl 4-iodomethyl piperidine-1,4-dicarboxylate as a pale yellow oil (3.5 g, 94%). Attempts to characterize by NMR in DMSO-d6 resulted in rapid decomposition. The material was stored in the dark at −20° C. to minimize decomposition before further use. LCMS: MH=370.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate
Reactant of Route 2
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate
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Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate
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Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate
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Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate
Reactant of Route 6
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate

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